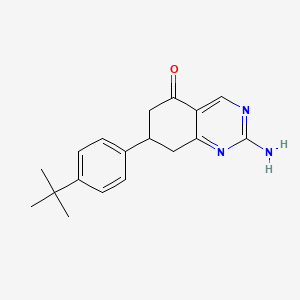

2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Description

Properties

IUPAC Name |

2-amino-7-(4-tert-butylphenyl)-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-18(2,3)13-6-4-11(5-7-13)12-8-15-14(16(22)9-12)10-20-17(19)21-15/h4-7,10,12H,8-9H2,1-3H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMSRJPXFAIOJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazolinone core or the substituents, leading to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce dihydroquinazolinone derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the dihydroquinazolinone class exhibit diverse biological activities, including:

- Kinase Inhibition : The compound may act as a kinase inhibitor, which is significant given that kinases are critical in regulating various cellular processes. Kinase inhibitors are a major class of drugs used to treat cancer and other diseases .

- Anti-inflammatory Properties : Similar compounds have shown promise as anti-inflammatory agents, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Study 1: Kinase Inhibition

A study focusing on the binding affinity of 2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one to various kinases demonstrated its potential as a selective inhibitor. The compound showed promising results in inhibiting specific kinases associated with cancer progression. Further investigation into its mechanism of action revealed that it could affect cellular pathways relevant to oncogenesis .

Case Study 2: Anti-inflammatory Activity

In preclinical models, derivatives of dihydroquinazolinones have been evaluated for their anti-inflammatory effects. For instance, related compounds have exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in cell-based assays. These findings suggest that 2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one may also possess similar therapeutic potential .

Mechanism of Action

The mechanism of action of 2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate immune responses by interacting with specific receptors.

Comparison with Similar Compounds

Structural and Electronic Effects

- 4-tert-butylphenyl (Target Compound) : The tert-butyl group’s steric bulk may improve target selectivity by restricting binding to larger enzyme pockets. Its lipophilicity (LogP ~3.5 estimated) could enhance membrane permeability .

- 4-Chlorophenyl : The electron-withdrawing Cl atom may stabilize the compound against oxidative metabolism, extending half-life .

- Difluoromethyl (CAS 1706441-54-4) : Fluorine atoms increase electronegativity and metabolic stability, reducing susceptibility to cytochrome P450 enzymes .

Pharmacological Activities

- MAO and Kinase Inhibition : Structurally related 2-phenyl derivatives (e.g., from ) exhibit dual inhibition of MAO-A/B (Ki <1 µM) and glycogen synthase kinase-3β (GSK3β), with selectivity indices favoring neurodegenerative disease applications . The tert-butyl variant’s larger substituent may enhance GSK3β affinity due to hydrophobic interactions.

- Cellular Safety: Analogs like 2,4-diamino-7-(5-methyl-2-furyl) show moderate cytotoxicity (e.g., skin/eye irritation), necessitating careful handling .

Biological Activity

2-Amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, which includes a quinazoline core, suggests various mechanisms of action that may contribute to its therapeutic effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C₁₈H₂₁N₃O

- Molecular Weight : 295.38 g/mol

- CAS Number : 523990-62-7

- Structure : The compound features a quinazolinone moiety with a tert-butylphenyl substituent, which is significant for its biological activity.

The biological activity of 2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies have indicated that compounds with similar structures can inhibit specific enzymes involved in cancer progression, such as tankyrases. This inhibition may lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Antioxidant Properties : The presence of amino and carbonyl groups in the structure suggests that the compound may exhibit antioxidant activity, which can protect cells from oxidative stress and inflammation.

- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound:

- Antitumor Activity : In vitro studies demonstrated that 2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents, indicating potential applications in neurodegenerative diseases such as Alzheimer's disease .

Case Studies

- Cancer Research : A study investigating the efficacy of similar quinazolinone derivatives reported significant reductions in tumor growth in xenograft models when treated with these compounds. The study highlighted the importance of structural modifications on biological activity and therapeutic outcomes .

- Inflammation Models : In animal models of inflammation, compounds related to 2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one demonstrated reduced levels of pro-inflammatory cytokines and improved clinical scores in arthritis models .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one?

- Answer: The compound can be synthesized via cyclocondensation of substituted amines with ketones or aldehydes under reflux conditions. Characterization typically involves melting point determination, elemental analysis, infrared (IR) spectroscopy for functional group identification, and UV-Vis spectroscopy for electronic structure elucidation. Advanced nuclear magnetic resonance (NMR) techniques (e.g., H, C, 2D-COSY) are critical for resolving structural ambiguities in the dihydroquinazolinone core . For purity assessment, high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard .

Q. How should researchers handle safety protocols when working with this compound?

- Answer: Follow Safety Data Sheet (SDS) guidelines for hazardous substances, including proper personal protective equipment (PPE) and ventilation. Pre-laboratory safety training with a 100% passing score on safety exams is mandatory, as per institutional chemical hygiene plans. Spill containment measures and waste disposal should adhere to protocols for nitrogen-containing heterocycles .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- Answer: Reverse-phase HPLC with UV detection (e.g., 254 nm) is recommended for quantification. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher sensitivity. Fourier-transform infrared (FTIR) spectroscopy can confirm functional group integrity post-synthesis .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction mechanisms of this compound?

- Answer: Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and optimize parameters (e.g., temperature, solvent polarity). Reaction path search algorithms, as used by ICReDD, reduce trial-and-error experimentation by narrowing optimal conditions using computational feedback loops .

Q. What experimental design strategies resolve contradictions between theoretical predictions and empirical data?

- Answer: Employ factorial design to isolate variables (e.g., catalyst loading, solvent effects). For example, a 2 factorial design can identify interactions between tert-butylphenyl steric effects and reaction yields. Virtual simulations pre-screen experimental conditions, minimizing resource waste. Theoretical discrepancies (e.g., unexpected byproducts) require revisiting computational models with experimental data to refine activation energy barriers .

Q. How can advanced spectroscopic techniques elucidate ambiguous structural features in derivatives of this compound?

- Answer: X-ray crystallography provides definitive crystal packing and stereochemical data. Dynamic NMR (DNMR) can resolve conformational exchange in the dihydroquinazolinone ring. Time-resolved fluorescence spectroscopy probes excited-state dynamics, critical for photostability studies in materials science applications .

Q. What methodologies ensure data integrity and reproducibility in multi-institutional studies?

- Answer: Implement blockchain-based data logging for immutable experimental records. AI-driven platforms (e.g., smart laboratories) standardize protocols and automate data collection. Cross-validation using orthogonal techniques (e.g., NMR + X-ray) reduces systematic errors. Collaborative frameworks should adopt CRDC classifications (e.g., RDF2050112 for reactor design) to align methodologies .

Q. How do reaction conditions influence the regioselectivity of functionalization at the 2-amino position?

- Answer: Kinetic studies under varying pH and temperature conditions reveal protonation states affecting nucleophilic attack. Solvent polarity (e.g., DMSO vs. toluene) modulates transition-state stabilization. In-situ IR monitoring tracks intermediate formation, while isotopic labeling (N) clarifies mechanistic pathways .

Methodological Resources

- Theoretical Frameworks: Align research questions with ICReDD’s "chemical reaction design" paradigm, combining computational, informational, and experimental sciences .

- Data Analysis: Use machine learning (Python/R libraries) for multivariate regression analysis of synthetic yields. Reference CRDC subclass RDF2050108 for process control simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.